Zinc adipate

Catalog No.
S8998413
CAS No.
3446-35-3
M.F
C6H8O4Zn
M. Wt
209.5 g/mol
Availability
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Zinc adipate

CAS Number

3446-35-3

Product Name

Zinc adipate

IUPAC Name

zinc;hexanedioate

Molecular Formula

C6H8O4Zn

Molecular Weight

209.5 g/mol

InChI

InChI=1S/C6H10O4.Zn/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

YNKYXJFHDLXPTI-UHFFFAOYSA-L

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-].[Zn+2]

Zinc adipate is a zinc salt of adipic acid, with the chemical formula C6H8O4Zn\text{C}_6\text{H}_8\text{O}_4\text{Zn}. It is characterized by its role as a versatile compound in various chemical processes, particularly in polymer chemistry and materials science. The compound typically appears as a white crystalline solid and is soluble in polar solvents. Zinc adipate is notable for its applications as a catalyst and nucleating agent, especially in the production of polymers such as polypropylene.

, primarily involving esterification and copolymerization. One significant reaction is its use as a catalyst in the copolymerization of carbon dioxide and propylene oxide, where it facilitates the formation of polycarbonate materials. The mechanism involves the coordination of the zinc ion with the carbonyl groups of the reactants, enhancing their reactivity and promoting polymer formation .

Additionally, zinc adipate has been studied for its role as a β-nucleating agent, which influences the crystallization behavior of isotactic polypropylene. It interacts chemically with other additives, such as calcium stearate, to modify the thermal and mechanical properties of the resultant polymer .

Zinc adipate can be synthesized through various methods:

  • Direct Neutralization: This involves reacting adipic acid with zinc oxide or zinc carbonate in an aqueous medium to form zinc adipate.
  • Solvothermal Synthesis: A method where zinc salts are reacted with adipic acid under high temperature and pressure conditions to yield finely crystalline products.
  • Sonochemical Synthesis: This innovative approach utilizes ultrasonic waves to enhance reaction rates and yields during the formation of metal-organic frameworks incorporating zinc adipate .

Zinc adipate finds diverse applications across several industries:

  • Polymer Industry: As a nucleating agent in polypropylene production, it enhances crystallization rates and improves mechanical properties.
  • Catalysis: It serves as an effective catalyst for reactions such as the copolymerization of carbon dioxide and propylene oxide, contributing to sustainable polymer production.
  • Plasticizers: Zinc adipate can be used to modify the properties of plasticizers in polyvinyl chloride formulations .
  • Metal-Organic Frameworks: It is utilized in creating metal-organic frameworks for applications in catalysis and gas storage .

Studies have explored the interactions of zinc adipate with other compounds within polymer matrices. For instance, its compatibility with calcium stearate has been investigated to understand its role as a β-nucleating agent. The interactions between these compounds can significantly affect the thermal stability and crystallization behavior of polymers like polypropylene .

Moreover, research indicates that zinc adipate can influence the mechanical properties of polymer blends by altering their microstructure during processing.

Zinc adipate shares similarities with several other dicarboxylates and metal salts. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Zinc succinateC₄H₄O₄ZnUsed as a catalyst for different polymerizations
Zinc phthalateC₈H₆O₄ZnKnown for its effectiveness as a nucleating agent
Calcium adipateC₆H₈O₄CaActs similarly but may have different solubility
Magnesium adipateC₆H₈O₄MgLess commonly used but offers unique catalytic properties
Barium adipateC₆H₈O₄BaUtilized in specific applications requiring barium salts

Uniqueness of Zinc Adipate: Zinc adipate's distinct advantage lies in its dual functionality as both a nucleating agent and a catalyst. Its ability to enhance crystallization while facilitating

Comparative Analysis of Sonochemical vs. Solvothermal Synthesis Pathways

Sonochemical and solvothermal methods represent two prominent pathways for synthesizing zinc adipate, particularly in the context of MOF fabrication. In a comparative study, zinc adipate MOFs synthesized via sonication achieved smaller particle sizes (20–50 nm) and higher surface-area-to-volume ratios compared to solvothermally produced counterparts. The sonochemical process, which employs ultrasound irradiation (20 kHz, 100 W), reduced reaction times from 24 hours (solvothermal) to under 2 hours while maintaining crystallinity. This acceleration arises from acoustic cavitation, where microbubble collapse generates localized temperatures exceeding 5,000 K and pressures of 1,000 atm, promoting rapid nucleation.

In contrast, solvothermal synthesis, conducted at 120°C in a Teflon-lined autoclave, yielded larger particles (100–200 nm) but superior long-range structural order. Wide-angle X-ray diffraction (WXRD) analysis revealed a 15% increase in crystallite size for solvothermal MOFs, attributed to prolonged Ostwald ripening under static heating. Despite differences in morphology, both methods utilized zinc acetate and adipic acid precursors, with Fourier-transform infrared (FTIR) spectra confirming identical carboxylate coordination modes ($$ \nu{\text{asym}}(\text{COO}^-) = 1,575 \, \text{cm}^{-1} $$, $$ \nu{\text{sym}}(\text{COO}^-) = 1,444 \, \text{cm}^{-1} $$).

The electrochemical performance of these MOFs further highlighted synthesis-dependent properties. At −1.5 V vs. RHE, sonochemical MOFs achieved a 10% higher faradaic efficiency for CO (FECO = 48%) than solvothermal samples, though efficiencies converged (~58%) at more negative potentials (−1.9 V). This suggests that smaller particle sizes enhance charge transfer kinetics at moderate overpotentials, while bulk electronic properties dominate under extreme conditions.

Mechanochemical Approaches for Catalytic-Grade Zinc Adipate Production

Mechanochemical synthesis, which typically involves solid-state grinding or ball milling, remains underexplored for zinc adipate. Current literature emphasizes solution-based methods, though mechanical stirring during co-precipitation indirectly influences mechanochemical outcomes. For instance, zinc adipate synthesized via mechanical stirring (500 rpm, 6 hours) exhibited a 30% lower crystallinity than magnetically stirred analogs, as evidenced by WXRD peak broadening ($$ \text{FWHM} = 0.45^\circ $$ vs. $$ 0.32^\circ $$). This discrepancy stems from uneven shear forces in mechanical systems, which hinder oriented attachment of nascent crystallites.

Despite these limitations, mechanical stirring remains viable for large-scale production. A study using zinc oxide and adipic acid in toluene achieved 85% yield under mechanical agitation, albeit with broader particle size distributions (50–300 nm). Post-synthetic annealing at 150°C for 2 hours partially mitigated disorder, reducing polydispersity indices from 0.25 to 0.15. Future research could explore hybrid approaches, such as ultrasonically assisted mechanical stirring, to harmonize scalability with crystallographic control.

Crystallographic Optimization via Stirring Modalities (Magnetic vs. Mechanical)

Stirring modality critically impacts zinc adipate’s crystallinity and catalytic performance. Magnetic stirring (300–600 rpm) generates laminar flow patterns, promoting homogeneous precursor mixing and staggered nucleation events. This results in monodisperse crystallites (40 ± 5 nm) with high phase purity, as confirmed by scanning electron microscopy (SEM). In contrast, mechanical stirring induces turbulent flow, fostering agglomeration and lattice defects. Energy-dispersive X-ray spectroscopy (EDS) revealed a 5% oxygen deficiency in mechanically stirred samples, likely due to incomplete carboxylate coordination.

Catalytic activity correlates directly with crystallinity. In CO₂/propylene oxide copolymerization, magnetically stirred zinc adipate achieved a turnover frequency (TOF) of $$ 1.2 \times 10^3 \, \text{h}^{-1} $$, compared to $$ 8.5 \times 10^2 \, \text{h}^{-1} $$ for mechanical analogs. This enhancement arises from well-defined active sites in crystalline domains, which facilitate epoxide ring-opening via $$ \text{Zn}^{2+} $$-mediated Lewis acid catalysis.

Table 1: Physical and Chemical Properties of Zinc Adipate

PropertyValueSource
Molecular formula$$ \text{C}6\text{H}8\text{O}_4\text{Zn} $$
Molecular weight (g/mol)209.51
Boiling point (°C)338.5 (at 760 mmHg)
Flash point (°C)172.7
Crystal systemMonoclinic

β-Nucleating Agent Efficacy: Structure-Activity Relationships

Zinc adipate (Zn(C6H8O4)) functions as a highly effective β-nucleating agent (β-NA) for iPP due to its unique molecular geometry and interfacial compatibility. The compound’s linear aliphatic dicarboxylate structure aligns with iPP chains, promoting heterogeneous nucleation. Studies comparing zinc adipate synthesized via different routes—such as Adi-Zn(OH)₂ (1:1) versus Adi-ZnO (1:1)—demonstrate that crystallinity and aspect ratio directly influence β-phase induction efficiency [2]. For instance, Adi-Zn(OH)₂ (1:1) achieves a β-crystal content (Kβ) of 79.93% at 0.1 wt% loading, compared to 67.53% for hydrotalcite alone [6].

The spatial arrangement of zinc ions and adipate anions facilitates epitaxial matching with iPP’s (300) plane, reducing nucleation barriers. However, the presence of calcium stearate disrupts this alignment by adsorbing onto zinc adipate’s active sites, diminishing β-phase formation [1]. Structural modifications, such as optimizing the adipic acid-to-zinc hydroxide ratio (e.g., 1:2), enhance dispersion within iPP matrices, mitigating agglomeration and improving impact strength by 2.6× over pure iPP [2].

Epitaxial Crystallization Mechanisms in Polypropylene Matrices

Epitaxial crystallization governs zinc adipate’s ability to template β-crystals in iPP. The compound’s lamellar structure provides a lattice-matching substrate for iPP chains, inducing orientationally ordered growth. In situ X-ray diffraction analyses reveal that zinc adipate’s (010) plane aligns with iPP’s (040)β plane, enabling coherent interfacial interactions [4]. This alignment reduces nucleation activation energy (ΔE) from 289 kJ/mol (pure iPP) to 214 kJ/mol (0.1 wt% zinc adipate) [6].

Nonisothermal crystallization kinetics further illustrate zinc adipate’s role in accelerating nucleation. The crystallization half-time (t₁/₂) decreases by 48% at 0.2 wt% loading, while the Avrami exponent (n) shifts from 2.7 (pure iPP) to 3.1, indicating a transition from sporadic to homogeneous nucleation [2]. These dynamics are critical for industrial processing, where rapid crystallization minimizes cycle times without compromising mechanical integrity.

Synergistic Modification with Hydrotalcite and Polypropylene SP179

The combinatorial use of zinc adipate, hydrotalcite (HT), and polypropylene SP179 (a maleic anhydride-grafted iPP) achieves superior iPP modification. Hydrotalcite acts as a co-nucleating agent and thermal stabilizer, while SP179 improves interfacial adhesion between zinc adipate and the iPP matrix. At 0.1 wt% zinc adipate and 0.1 wt% HT, the notched impact strength of iPP increases by 543% compared to pure iPP, surpassing the performance of commercial β-nucleating agents [6].

Additive CompositionNotched Impact Strength (kJ/m²)β-Crystal Content (Kβ, %)
Pure iPP2.50
0.1 wt% Zinc Adipate + 0.1 wt% HT16.279.93
0.1 wt% Zinc Adipate + 30 wt% SP179 + HT14.879.66

The synergy arises from HT’s ability to scavenge residual acids, preventing zinc adipate deactivation, while SP179 enhances dispersion via polar interactions. Fracture surface analysis via scanning electron microscopy (SEM) confirms a shift from brittle to ductile failure modes in modified iPP, with fibrillar structures indicating energy dissipation through β-crystal deformation [7].

Calcium Stearate-Induced Nucleation Site Blocking Phenomena

The investigation of nucleation site blocking phenomena in composite material systems reveals critical mechanisms affecting the performance of zinc adipate as a β-nucleating agent [1]. When calcium stearate is present in polypropylene systems containing zinc adipate, a significant degradation of nucleation efficiency occurs through distinct mechanistic pathways.

The primary mechanism underlying calcium stearate-induced nucleation site blocking involves the competitive interaction between stearate molecules and zinc adipate nucleating centers [2] [3]. Differential scanning calorimetry analysis demonstrates that calcium stearate acts as an antagonist to zinc adipate nucleation, resulting in partial reduction of crystallization temperature and β-crystal formation efficiency [2]. The neutralization process involves the formation of calcium stearate complexes that physically obstruct the active nucleation sites on zinc adipate surfaces.

Experimental evidence indicates that monolayer stearate coatings on nucleation sites provide optimal interference effects [3]. When insufficient coating occurs, agglomerate formation leads to reduced nucleation efficiency, while excess coating creates a soft interfacial layer at elevated temperatures, diminishing nucleating ability [3]. The critical threshold for nucleation site blocking occurs when stearate coverage reaches approximately 65% of available zinc coordination sites, based on surface analysis studies.

The molecular dynamics of nucleation site blocking reveals that calcium stearate molecules preferentially adsorb onto the zinc coordination centers through carboxylate-metal interactions [4]. This competitive adsorption process creates barriers to polymer chain alignment and reduces the effective nucleation density from 10⁶ to 10⁴ nuclei per cubic centimeter [1]. The synergistic degradation effect becomes particularly pronounced at calcium stearate concentrations exceeding 0.05 weight percent in the polymer matrix.

Surface characterization studies using atomic force microscopy demonstrate that calcium stearate induces morphological changes in zinc adipate crystal surfaces, creating irregular coverage patterns that disrupt the uniform nucleation field [3]. The resulting heterogeneous nucleation environment leads to broader crystallization temperature ranges and reduced β-crystal selectivity, with Kβ values decreasing from 0.97 to 0.45 in severely affected systems [1].

Molecular Dynamics Simulations of Surface Aggregation Effects

Molecular dynamics simulations provide fundamental insights into the surface aggregation phenomena affecting zinc adipate performance in composite material systems [5] [6]. The computational analysis reveals that aggregation processes at zinc adipate surfaces involve complex intermolecular interactions governed by van der Waals forces, hydrogen bonding, and electrostatic effects.

The simulation methodology employs enhanced-sampling molecular dynamics techniques to characterize biomolecular and polymer interactions with zinc adipate surfaces in aqueous media [6]. Force field parameterization specifically developed for zinc-containing compounds enables accurate prediction of adsorption free energies and surface binding preferences. The computational models incorporate both planar zinc adipate surfaces and spherical nanoparticle geometries to investigate curvature effects on aggregation behavior.

Surface aggregation effects manifest through the formation of ordered molecular layers adjacent to zinc adipate crystal faces [5]. The first adsorption layer exhibits strong binding affinity with adsorption free energies ranging from -15 to -25 kJ/mol for carboxylate-containing molecules, while subsequent layers show progressively weaker interactions [6]. The aggregation process follows a nucleation and growth mechanism, with critical aggregate sizes of 8-12 molecules required for stable cluster formation.

Molecular dynamics trajectories reveal that surface aggregation kinetics depend strongly on temperature and concentration gradients [7]. At temperatures below 150°C, aggregation proceeds through stepwise addition of individual molecules, while higher temperatures promote cooperative binding events involving multiple molecules simultaneously [7]. The diffusion coefficients of aggregating species decrease by two orders of magnitude upon surface binding, indicating strong immobilization effects.

The influence of surface curvature on aggregation behavior demonstrates that spherical zinc adipate nanoparticles exhibit enhanced binding affinity compared to planar surfaces [6]. Edge and corner sites on nanoparticles provide additional coordination opportunities, resulting in 30-40% higher adsorption free energies [6]. This curvature effect contributes to more extensive aggregation phenomena in systems containing zinc adipate nanoparticles compared to bulk crystalline forms.

Simulation studies of polymer-zinc adipate interactions reveal that polypropylene chain segments exhibit preferential binding to specific crystallographic faces [8]. The (110) surface plane shows the highest affinity for polymer adsorption, with binding energies of -18 kJ/mol per chain segment [8]. Surface aggregation of polymer chains creates dense adsorption layers that can either enhance or inhibit nucleation depending on chain orientation and packing density.

Impact on Mechanical Toughness Through β-Crystal Suppression

The suppression of β-crystal formation in zinc adipate-nucleated polypropylene systems results in significant deterioration of mechanical toughness properties [9] [10]. The relationship between β-crystal content and mechanical performance demonstrates that toughness enhancement mechanisms depend critically on the maintenance of optimal nucleation efficiency.

β-crystal suppression occurs through multiple pathways, including nucleation site blocking, surface aggregation, and competitive crystallization processes [11] [12]. When β-nucleating agent effectiveness decreases, the polymer system reverts to α-crystal formation, which exhibits fundamentally different mechanical behavior characteristics [12]. The α-phase crystalline structure provides higher stiffness and strength but significantly reduced impact resistance and flexibility.

Mechanical testing data reveals that β-crystal suppression leads to impact strength reductions of 60-80% compared to optimally nucleated systems [9] [10]. The notched Izod impact strength decreases from 26.0 kJ/m² in β-nucleated polypropylene to 4.2 kJ/m² when β-crystal formation is suppressed [9]. This dramatic reduction in toughness corresponds to changes in failure mode from ductile to brittle fracture behavior.

The mechanistic basis for toughness degradation involves the loss of β-crystal-specific energy dissipation mechanisms [13] [10]. β-crystals contribute to toughness through two primary pathways: mechanical load-induced β-to-α phase transformation and weaker chain coupling between β-crystals and amorphous regions [9]. When β-crystal formation is suppressed, these energy absorption mechanisms become unavailable, resulting in catastrophic crack propagation.

Fracture surface analysis using scanning electron microscopy demonstrates distinct morphological differences between β-nucleated and β-suppressed systems [14]. β-nucleated polypropylene exhibits rough fracture surfaces with shear bands and tough nests, indicating extensive plastic deformation before failure [14]. In contrast, β-suppressed systems show smooth, mirror-like fracture surfaces characteristic of brittle failure modes.

The temperature dependence of mechanical toughness shows particularly severe degradation when β-crystal formation is suppressed [9]. Brittleness temperature increases from -19°C in β-nucleated systems to -15°C when nucleation is compromised, representing a significant reduction in low-temperature performance [9]. This temperature sensitivity relates to the restricted molecular mobility in α-crystal-dominated morphologies.

Stress-strain behavior analysis reveals that β-crystal suppression eliminates the yield point elongation characteristic of toughened polypropylene systems [10] [15]. Elongation at break decreases from 24.5% in β-nucleated systems to 8.5% when β-crystal formation is inhibited [9]. The loss of extensibility directly correlates with reduced energy absorption capacity during deformation processes.

The relationship between crystallization kinetics and mechanical toughness demonstrates that β-crystal suppression significantly extends crystallization half-times [16]. Processing cycles increase from 6.4 minutes in optimally nucleated systems to 12.8 minutes when nucleation efficiency decreases [16]. This processing penalty, combined with inferior mechanical properties, creates substantial economic and performance disadvantages in composite material applications.

PropertyPure PPβ-Nucleated PPβ-Suppressed PPImpact of Suppression
Impact Strength (kJ/m²)4.2 [9]26.0 [9]4.2 [9]84% reduction [9]
Tensile Strength (MPa)32.5 [9]28.2 [9]32.5 [9]No significant change [9]
Elongation at Break (%)8.5 [9]24.5 [9]8.5 [9]65% reduction [9]
Brittleness Temperature (°C)-15 [9]-19 [9]-15 [9]4°C increase [9]
Crystallization Half-time (min)12.8 [16]6.4 [16]12.8 [16]100% increase [16]

Hydrogen Bond Acceptor Count

4

Exact Mass

207.971401 g/mol

Monoisotopic Mass

207.971401 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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